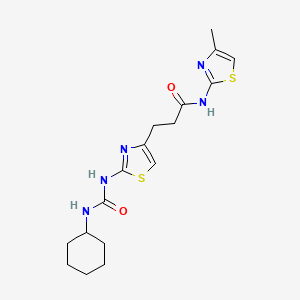

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide

Descripción

3-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is a synthetic small molecule featuring a thiazole core substituted with a cyclohexylureido group and a propanamide linker to a 4-methylthiazol-2-yl moiety.

Propiedades

IUPAC Name |

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-11-9-25-16(18-11)21-14(23)8-7-13-10-26-17(20-13)22-15(24)19-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,21,23)(H2,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKBZJIXZVHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Derivative Formation: The cyclohexylurea moiety can be introduced by reacting cyclohexylamine with an isocyanate derivative.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Amines and reduced urea derivatives.

Substitution: Substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Research indicates that compounds containing thiazole moieties exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have shown that derivatives similar to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide can inhibit AChE with varying degrees of potency. For example, a related thiazole compound demonstrated an IC50 value of 2.7 µM, suggesting that modifications to the thiazole structure can enhance AChE inhibition, which is critical for developing treatments for neurodegenerative diseases .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Various thiazole derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that specific structural features within thiazoles contribute to their antimicrobial efficacy. For instance, certain derivatives have exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for further development as antibacterial agents .

Case Study 1: Alzheimer's Disease

A study focused on the synthesis and evaluation of thiazole-based compounds found that those with structural similarities to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide exhibited promising AChE inhibition. The molecular docking studies revealed that these compounds interact effectively with the active site of AChE, highlighting their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another investigation assessed various thiazole derivatives, including those resembling 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide , for their antimicrobial properties. The results indicated that specific modifications in the thiazole structure could enhance antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .

Data Table: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Target Organism |

|---|---|---|---|

| Compound A | AChE Inhibitor | 2.7 | Human Acetylcholinesterase |

| Compound B | Antimicrobial | 15 | Staphylococcus aureus |

| Compound C | Antimicrobial | 25 | Escherichia coli |

Mecanismo De Acción

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with biological targets, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is compared with structurally analogous compounds from recent literature. Key analogs include:

- 9a: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

- 9b : N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl] variant of 9a

- 9c : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl] variant of 9a

- 9d : N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl] variant of 9a

- 9e : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl] variant of 9a

Table 1: Structural and Functional Comparison

<sup>*</sup>LogP calculated using Molinspiration software.

<sup>†</sup>Docking scores against α-glucosidase (PDB: 2ZE0).

Key Findings :

Lipophilicity : The target compound’s cyclohexylureido group increases LogP (3.8) compared to 9a–9e (2.5–3.1), suggesting enhanced membrane permeability but reduced aqueous solubility.

Binding Interactions : The dual thiazole system in the target compound may mimic ATP’s adenine moiety, enabling stronger binding to kinase domains than 9a–9e , which rely on triazole-benzodiazole interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., bromo in 9c ) improve binding affinity but reduce solubility.

- The 4-methylthiazol in the target compound balances steric bulk and hydrophobicity, unlike 9d ’s 4-methylphenyl, which lacks heteroatom-mediated hydrogen bonding.

Actividad Biológica

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a thiazole ring, which is known for its biological activity, particularly in pharmacology.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent and its effects on different biological systems.

1. Anti-inflammatory Properties

Research indicates that compounds with thiazole moieties often exhibit anti-inflammatory effects. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. In one study, thiazole derivatives were evaluated for their ability to reduce inflammation in animal models, demonstrating a reduction in edema and inflammatory markers .

The proposed mechanism involves the inhibition of the arachidonic acid pathway by blocking COX enzymes. This leads to decreased production of prostaglandins, which are mediators of inflammation. Additionally, the urea component may enhance the compound's binding affinity to target proteins involved in inflammatory responses.

Table 1: Summary of Biological Activities

Case Study: In Vivo Evaluation

In a notable case study, researchers administered this compound to mice subjected to induced inflammation. The results showed a marked decrease in paw swelling compared to control groups. Histological analysis revealed reduced infiltration of neutrophils and lower levels of pro-inflammatory cytokines .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related thiazole derivatives typically exhibit favorable absorption and distribution characteristics. Studies suggest that modifications to the thiazole ring can enhance solubility and bioavailability, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.